

3-Chloro-L-tyrosine-13C6 synthesis and purification

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Compound of Interest		
Compound Name:	3-Chloro-L-tyrosine-13C6	
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An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-L-tyrosine-13C6

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a chlorinated derivative of the amino acid L-tyrosine.[1] It has been identified as a specific biomarker for protein oxidation mediated by the enzyme myeloperoxidase (MPO), which is a key component of the innate immune response and inflammatory processes.[2][3][4] The formation of 3-Cl-Tyr is linked to the inflammatory response, particularly the respiratory burst of neutrophils.[2] Due to its role as a stable marker of MPO-driven oxidative stress, its detection and quantification are significant in studying a range of inflammatory conditions, including cardiovascular diseases and colorectal cancer.[2][4]

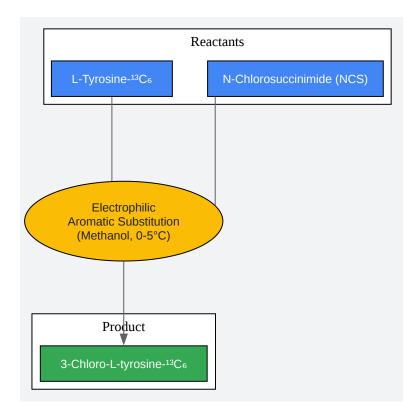
The isotopically labeled variant, 3-Chloro-L-tyrosine-¹³C₆, is an invaluable tool for researchers. Incorporating six carbon-13 atoms into the aromatic ring provides a distinct mass shift, making it an ideal internal standard for accurate quantification in complex biological matrices using mass spectrometry-based methods like GC-MS or LC-MS/MS.[3][5][6] This guide provides a comprehensive overview of the synthesis and purification of 3-Chloro-L-tyrosine-¹³C₆, offering detailed experimental protocols and workflows for its production in a high-purity form suitable for research and drug development applications.

Synthesis of 3-Chloro-L-tyrosine-13C6

The primary synthetic route to 3-Chloro-L-tyrosine-¹³C₆ is the direct electrophilic chlorination of its isotopically labeled precursor, L-Tyrosine-¹³C₆.[7] This reaction utilizes a chlorinating agent,



such as N-Chlorosuccinimide (NCS), which reacts with the electron-rich phenolic ring of tyrosine to yield the desired product.[7] The substitution occurs predominantly at the ortho position relative to the hydroxyl group.[7]



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Caption: Proposed reaction pathway for the synthesis of 3-Chloro-L-tyrosine-13C6.

Experimental Protocol: Electrophilic Chlorination

This protocol is adapted from established halogenation procedures for tyrosine.[7]

Materials:

- L-Tyrosine-13C6 (ring-13C6, 99%)[8]
- N-Chlorosuccinimide (NCS)
- Methanol (reagent grade)
- · Hydrochloric acid (HCl), 1M



- Sodium hydroxide (NaOH), 1M
- Distilled water

Procedure:

- Dissolution: Dissolve L-Tyrosine-¹³C₆ in methanol within a round-bottom flask equipped with a magnetic stirrer.[7]
- Chlorination: Cool the solution in an ice bath to below 5°C. Add N-Chlorosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature is maintained.[7]
- Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system such as n-butanol:acetic acid:water (4:1:1).[7]
- Quenching and Neutralization: Once the reaction is complete, remove the methanol under reduced pressure. Redissolve the resulting residue in a minimal amount of dilute hydrochloric acid.[7]
- Precipitation: Carefully adjust the solution's pH to the isoelectric point of 3-Chloro-L-tyrosine (approximately 5-6) using a dilute sodium hydroxide solution. The product will precipitate out.
 [7]
- Isolation: Collect the solid precipitate via vacuum filtration.[7]
- Washing: Wash the collected solid first with cold distilled water, followed by a small volume of cold ethanol to remove residual impurities.
- Drying: Dry the final product under a vacuum to obtain crude 3-Chloro-L-tyrosine-13C₆.[7]

Data Presentation: Synthesis Parameters



Parameter	Value/Condition	Purpose	Reference
Starting Material	L-Tyrosine- ¹³ C ₆	Isotope-labeled precursor	[8]
Chlorinating Agent	N-Chlorosuccinimide (NCS)	Provides electrophilic chlorine	[7]
Stoichiometry	1.0 - 1.1 equivalents of NCS	Ensures complete reaction of the starting material	[7]
Solvent	Methanol	Dissolves reactants	[7]
Reaction Temperature	0-5°C (addition), Room Temp (reaction)	Controls reaction rate and minimizes side products	[7]
Reaction Time	12 - 24 hours	Allows the reaction to proceed to completion	[7]
Monitoring	Thin Layer Chromatography (TLC)	Tracks the consumption of starting material	[7]
Work-up	Acid/base neutralization	Isolates the product by precipitation	[7]
Expected Crude Yield	80-90%	Based on analogous halogenation reactions	[7]

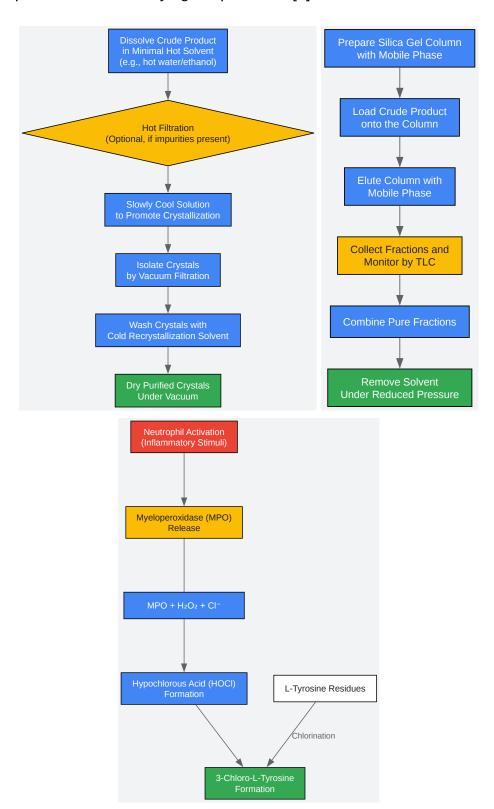
Purification of 3-Chloro-L-tyrosine-13C6

Achieving high purity is critical for the use of 3-Chloro-L-tyrosine-¹³C₆ as an internal standard. [3] The crude product from the synthesis can be purified using two primary methods: recrystallization and flash column chromatography.[7]

Method 1: Purification by Recrystallization



Recrystallization is a technique that purifies solid compounds by leveraging differences in their solubility in a specific solvent at varying temperatures.[7]



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